molecular formula C21H11F5N2O2 B3020622 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-21-8

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Cat. No.: B3020622
CAS No.: 161716-21-8
M. Wt: 418.323
InChI Key: TXHUIJZMDINBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: LiAlH_4 in ether, NaBH_4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylphthalazinone: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    Trifluoromethoxyphenylphthalazinone: Similar structure but with variations in fluorine substitution patterns.

Uniqueness

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is unique due to the presence of multiple fluorine atoms and the trifluoromethoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F5N2O2/c22-13-3-1-12(2-4-13)19-17-10-5-14(23)11-18(17)20(29)28(27-19)15-6-8-16(9-7-15)30-21(24,25)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUIJZMDINBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.